molecular formula C11H12N4OS B2920602 N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide CAS No. 879423-08-2

N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide

Cat. No. B2920602
CAS RN: 879423-08-2
M. Wt: 248.3
InChI Key: ZAPGJOXLNPYYRK-UHFFFAOYSA-N
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Description

“N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide” is a chemical compound that contains a thiadiazole ring, which is a type of heterocyclic compound. Thiadiazoles are known for their wide range of biological activities, such as antimicrobial, antifungal, antiviral, antitumor, antioxidant, gastroprotective, antiulcer, and herbicidal activities .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of appropriate precursors under specific conditions. For example, a synthesis of N-(1H-pyrazol-5-yl)-1,3,4-thiadiazol-2(3H)-imines involves a [2+3]-cycloaddition reaction .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various techniques such as IR spectroscopy, mass spectrometry, and NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. For example, the C=S bond of a carbamodithioate moiety can undergo a [2+3]-cycloaddition reaction to generate an intermediate, which then eliminates a molecule to afford the final product .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques. For example, the IR absorption spectra of some 1,2,4-triazole derivatives were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .

Scientific Research Applications

Anticancer Therapeutics

Thiadiazole derivatives, including the compound , have been extensively studied for their anticancer properties. The mesoionic nature of the thiadiazole ring allows these compounds to cross cellular membranes and interact with biological targets effectively. This interaction has shown promising results in both in vitro and in vivo cancer models, targeting various pathways involved in cancer pathogenesis .

Insecticidal Agents

The structural versatility of thiadiazole compounds has been utilized to design insecticidal agents. Some derivatives have demonstrated significant insecticidal activities against pests like cotton bollworm and corn borer. These findings suggest potential agricultural applications for the compound, especially in pest management strategies .

Antimicrobial and Antiproliferative Agents

Derivatives of the compound have been synthesized and evaluated for their antimicrobial and antiproliferative activities. Certain derivatives have shown notable activity against human tumor cell lines and bacterial strains, indicating their dual potential as antimicrobial and anticancer agents.

Photodynamic Therapy (PDT)

The physical, optical, and photochemical properties of thiadiazole derivatives related to the compound have highlighted their potential in cancer treatment through PDT. Some derivatives exhibit high singlet oxygen quantum yields, a key factor in the effectiveness of PDT agents.

Analytical Chemistry

Thiadiazole derivatives can be analyzed using reverse phase (RP) HPLC methods with simple conditions. This application is crucial in quality control and research settings, where precise measurement and identification of compounds are required .

Safety and Hazards

The safety and hazards of a compound depend on its structure and properties. Some compounds may have cytotoxic effects .

Future Directions

The future directions in the study of such compounds could involve the design and synthesis of new derivatives with improved properties, the exploration of their biological activities, and their potential applications in various fields .

properties

IUPAC Name

N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4OS/c1-7(2)10-14-15-11(17-10)13-9(16)8-5-3-4-6-12-8/h3-7H,1-2H3,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAPGJOXLNPYYRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide

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